Chemical Structure, Synthesis, and Properties of (2-Methylquinolin-8-yl) 2-fluorobenzoate: A Technical Whitepaper
Chemical Structure, Synthesis, and Properties of (2-Methylquinolin-8-yl) 2-fluorobenzoate: A Technical Whitepaper
Executive Summary
(2-Methylquinolin-8-yl) 2-fluorobenzoate is a specialized heterocyclic ester bridging the structural motifs of quinaldine (2-methylquinoline) and ortho-fluorinated benzoic acid. Primarily utilized in advanced organic synthesis, transition-metal catalysis studies, and medicinal chemistry, this compound serves as a critical structural probe. By masking the chelating hydroxyl group of the quinaldine core, the ester linkage dramatically alters the molecule's electronic profile and coordination behavior. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural dynamics, and a self-validating experimental protocol for its synthesis.
Physicochemical Profiling and Structural Dynamics
The target molecule, registered under CAS No. 333311-40-3[1], exhibits unique steric and electronic properties dictated by its two primary domains.
-
The Quinaldine Core: The presence of a methyl group at the 2-position of the quinoline ring introduces significant steric bulk adjacent to the basic nitrogen atom. In coordination chemistry, this steric hindrance prevents the formation of tightly packed octahedral metal complexes, a stark contrast to the behavior of unsubstituted 8-hydroxyquinoline.
-
The 2-Fluorobenzoate Moiety: The highly electronegative fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I effect). This polarization increases the electrophilicity of the ester carbonyl carbon, rendering it more susceptible to enzymatic or chemical hydrolysis. Furthermore, the ortho-fluorine can engage in intramolecular F···O dipole interactions, restricting the rotational freedom of the benzoate ring and locking it into a preferred conformation.
Quantitative Data Summary
| Property | Value |
| Chemical Name | (2-Methylquinolin-8-yl) 2-fluorobenzoate |
| CAS Registry Number | 333311-40-3 |
| Molecular Formula | C17H12FNO2 |
| Molecular Weight | 281.28 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (N, O, O, F) |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area (TPSA) | 39.3 Ų |
Data compiled from authoritative chemical registries [2][2].
Applications in Catalysis and Medicinal Chemistry
-
Mechanistic Probe in C-H Activation: In transition-metal catalysis, 8-aminoquinoline is a privileged bidentate directing group that facilitates C-H functionalization via cyclometalation. However, substituting the amine with an ester linkage—as seen in 8-quinolinyl benzoates—completely abolishes this directing ability. For instance, in nickel-catalyzed alkylations, compounds lacking the critical N-H proton fail to form the necessary metallacycle intermediate. Consequently, (2-Methylquinolin-8-yl) 2-fluorobenzoate serves as a highly effective negative control in mechanistic organometallic studies [3][3].
-
Antifungal Prodrug Potential: Historically, oxine esters have been investigated for their potent antifungal and antibacterial properties. The esterification of the 8-hydroxyl group masks the chelating ability of the quinoline, increasing the molecule's lipophilicity and cellular permeability. Upon entering the target pathogen, enzymatic hydrolysis releases the active 8-hydroxyquinaldine derivative, which subsequently chelates essential trace metals, disrupting microbial metabolism .
Mechanistic Pathway of Synthesis
The synthesis of (2-Methylquinolin-8-yl) 2-fluorobenzoate proceeds via a classic nucleophilic acyl substitution. 8-Hydroxy-2-methylquinoline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 2-fluorobenzoyl chloride.
Mechanistic pathway for the O-acylation of 8-hydroxy-2-methylquinoline.
Standardized Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every reagent choice and environmental condition is strictly controlled to maximize yield and purity.
Causality in Experimental Design:
-
Anhydrous Dichloromethane (DCM): Water must be strictly excluded. Moisture will rapidly hydrolyze 2-fluorobenzoyl chloride into unreactive 2-fluorobenzoic acid, drastically reducing the esterification yield.
-
Pyridine as an Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct. Without an acid scavenger, HCl would protonate the basic quinoline nitrogen, forming an insoluble quinaldinium salt that crashes out of solution and halts the reaction. Pyridine neutralizes the HCl, maintaining the nucleophilicity of the hydroxyl group.
-
0°C Addition: Acylation is highly exothermic. Dropwise addition at 0°C prevents thermal degradation of the acyl chloride and minimizes the formation of dark, tarry side products.
Step-by-step experimental workflow for synthesizing the target ester.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 8-hydroxy-2-methylquinoline (1.0 equiv, 10 mmol) and anhydrous pyridine (1.5 equiv, 15 mmol).
-
Solvation: Dissolve the mixture in 30 mL of anhydrous dichloromethane (DCM). Submerge the flask in an ice-water bath to cool the solution to 0°C.
-
Electrophile Addition: Dissolve 2-fluorobenzoyl chloride (1.1 equiv, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel. Self-Validation: The solution may slightly change color (e.g., pale yellow to orange), and a white precipitate (pyridinium chloride) will begin to form, confirming the reaction is proceeding.
-
Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir continuously for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent until the starting material spot is completely consumed.
-
Quenching and Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This neutralizes any residual acid chloride and extracts the pyridinium chloride salt into the aqueous phase. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer twice with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5-10% Ethyl Acetate in Hexanes) to afford the pure (2-Methylquinolin-8-yl) 2-fluorobenzoate as a crystalline solid.
-
Analytical Validation: Confirm the structure via ¹H NMR (look for the distinct singlet of the quinaldine methyl group around 2.7 ppm and the complex multiplet of the fluorinated aromatic ring) and HRMS (m/z calculated for C17H12FNO2[M+H]+: 282.0925).
References
- Title: 333311-40-3 | 2-Methylquinolin-8-yl 2-fluorobenzoate Source: BLD Pharm URL
- Title: 2-methylquinolin-8-yl 2-fluorobenzoate | 333311-40-3 Source: ChemicalBook URL
- Source: National Center for Biotechnology Information (PMC)
- Title: Oxine Ester Salicylates as Antifungal Agents Source: ElectronicsAndBooks URL
